molecular formula C13H19NO4 B11169120 N-(2,4-dimethoxyphenyl)-3-ethoxypropanamide

N-(2,4-dimethoxyphenyl)-3-ethoxypropanamide

Cat. No.: B11169120
M. Wt: 253.29 g/mol
InChI Key: VACCPWJPYRHDSN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-ethoxypropanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, an ethoxy group attached to a propanamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-ethoxypropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and ethyl 3-bromopropanoate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction where the ethyl 3-bromopropanoate reacts with 2,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate.

    Amidation: The intermediate is then subjected to amidation using ammonia or an amine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-ethoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-ethoxypropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-ethoxypropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-3-ethoxypropanamide is unique due to its specific structural features that allow it to interact with bacterial RNA polymerase, making it a promising candidate for the development of new antibacterial agents. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-ethoxypropanamide

InChI

InChI=1S/C13H19NO4/c1-4-18-8-7-13(15)14-11-6-5-10(16-2)9-12(11)17-3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)

InChI Key

VACCPWJPYRHDSN-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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